N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide
Description
N-(bicyclo[221]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide is a complex organic compound characterized by its unique bicyclic structure and tetrazole moiety
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N'-[4-(2-methyltetrazol-5-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-24-22-16(21-23-24)12-4-6-15(7-5-12)20-18(26)17(25)19-10-14-9-11-2-3-13(14)8-11/h2-7,11,13-14H,8-10H2,1H3,(H,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRQUHNWQKSCQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl precursor, followed by the introduction of the ethanediamide linkage and the tetrazole group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to meet the demand for research and commercial applications .
Chemical Reactions Analysis
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The bicyclic structure and tetrazole moiety allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide can be compared with other similar compounds, such as:
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide analogs: These compounds share a similar core structure but differ in the substituents attached to the bicyclic or tetrazole moieties.
Tetrazole-containing compounds: These compounds have a tetrazole group and are studied for their biological activities and potential therapeutic applications.
Bicyclic compounds: Compounds with a bicyclic structure are often used in organic synthesis and material science due to their stability and reactivity.
The uniqueness of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N’-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide lies in its combination of a bicyclic structure and a tetrazole moiety, which imparts distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
